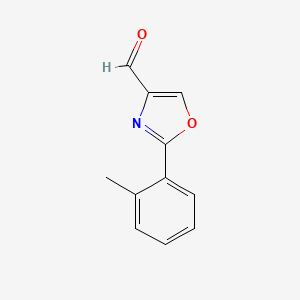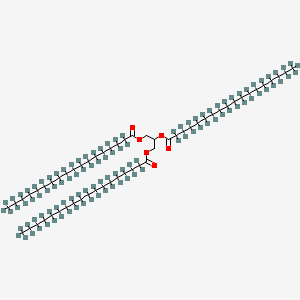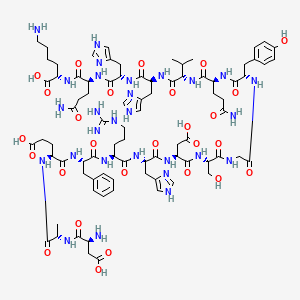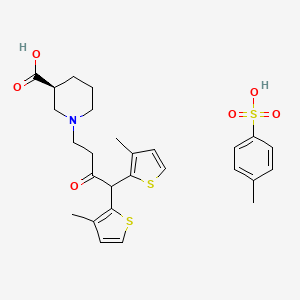
Keto Tiagabine Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keto Tiagabine Tosylate is a compound with the molecular formula C27H33NO6S3 and a molecular weight of 563.75 g/mol . It is primarily used in neurological research and is associated with GABA receptors, neurotransmission, and various neurological conditions such as epilepsy, depression, and anxiety .
Vorbereitungsmethoden
The synthesis of Keto Tiagabine Tosylate involves the tosylation of enol forms of β-keto esters. This process can be stereoselective, producing either (E)- or (Z)-enol tosylates depending on the reagents and conditions used. For example, using TsCl–Me2N(CH2)6NMe2 as the reagent can yield (E)-enol tosylates, while TsCl–TMEDA–LiCl can produce (Z)-enol tosylates . Industrial production methods typically involve these robust and stereodefined enol tosylation processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Keto Tiagabine Tosylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Tosylates are excellent leaving groups, making this compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include tosyl chloride (TsCl), lithium chloride (LiCl), and various amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Keto Tiagabine Tosylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for synthesizing other compounds and studying reaction mechanisms.
Biology: Investigating the role of GABA receptors and neurotransmission.
Medicine: Researching treatments for neurological conditions such as epilepsy, depression, and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Keto Tiagabine Tosylate is related to its ability to inhibit GABA reuptake. By binding to recognition sites associated with the GABA uptake carrier, it blocks GABA uptake into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells . This enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Keto Tiagabine Tosylate is unique due to its specific structure and mechanism of action. Similar compounds include:
Tiagabine: The parent compound, which also inhibits GABA reuptake.
Other Tosylates: Compounds like p-toluenesulfonyl (tosyl) derivatives, which are used in various chemical reactions. This compound stands out due to its specific applications in neurological research and its effectiveness in inhibiting GABA reuptake.
Eigenschaften
IUPAC Name |
(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDIWSZORHMNBU-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857912 |
Source


|
| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161014-56-8 |
Source


|
| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
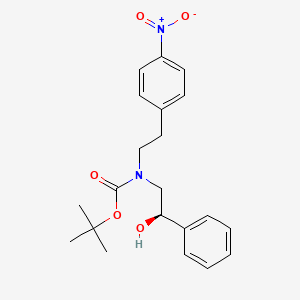

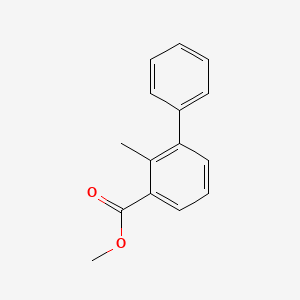
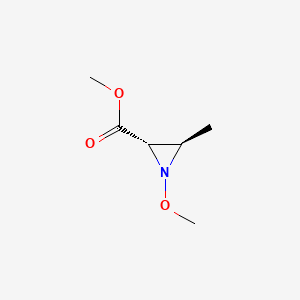

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)
